cis-3-Hexenyl isobutyrate

Description

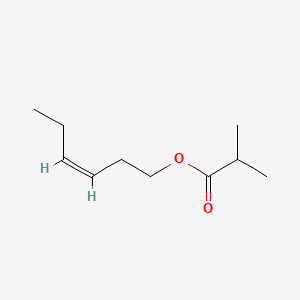

Structure

3D Structure

Properties

CAS No. |

57859-47-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

hex-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

OSMAJVWUIUORGC-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(C)C |

Canonical SMILES |

CCC=CCCOC(=O)C(C)C |

boiling_point |

80.00 °C. @ 30.00 mm Hg |

density |

0.882-0.885 |

physical_description |

Colourless liquid; fruity, nutty aroma |

solubility |

insoluble in water; soluble in fats soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Fischer esterification method involves the acid-catalyzed reaction between cis-3-hexen-1-ol and isobutyric acid. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is typically employed as a catalyst, with reflux conditions (100–120°C) to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation using toluene or cyclohexane to enhance yield.

Reaction Equation:

Optimization Parameters

-

Catalyst Loading : 1–5 mol% H₂SO₄ achieves 70–85% conversion within 6–8 hours.

-

Molar Ratio : A 1:1.2 alcohol-to-acid ratio minimizes side reactions (e.g., dehydration of the alcohol).

-

Temperature : Elevated temperatures (110°C) reduce reaction time but risk thermal decomposition of the ester.

Acid Chloride Method

Synthesis via Isobutyryl Chloride

This method employs isobutyryl chloride and cis-3-hexen-1-ol under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl, a byproduct. The reaction proceeds at ambient temperature (25–30°C) with yields exceeding 90% due to the high electrophilicity of the acyl chloride.

Reaction Equation:

Solvent Selection and Purity

-

Dichloromethane (DCM) or ethyl acetate is preferred for their inertness and ability to solubilize reactants.

-

Post-synthesis purification involves washing with sodium bicarbonate (5% w/v) to remove residual acid, followed by distillation under reduced pressure (bp: 85–90°C at 15 mmHg).

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate solvent-free esterification at mild temperatures (40–50°C). This method offers enantioselectivity and avoids acidic byproducts, making it suitable for food-grade applications.

Key Advantages:

-

Yield : 80–92% with enzyme reuse for up to 5 cycles.

-

Sustainability : Eliminates toxic solvents and reduces energy consumption.

Kinetic Resolution

Racemic cis-3-hexen-1-ol can be resolved using Pseudomonas fluorescens lipase, producing enantiomerically pure ester (>98% ee). Reaction rates follow Michaelis-Menten kinetics, with values of 0.8–1.2 mM for the alcohol substrate.

Industrial Production Techniques

Continuous-Flow Reactors

Large-scale synthesis employs tubular reactors with immobilized catalysts (e.g., Amberlyst-15). Parameters include:

Waste Management and Byproduct Recovery

-

Unreacted isobutyric acid is recovered via fractional distillation (bp: 154°C).

-

Aqueous waste is neutralized with Ca(OH)₂ to precipitate sulfate ions, achieving >95% recycling efficiency.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 110 | 70–85 | 90–95 | Lab to Pilot |

| Acid Chloride | Pyridine | 25 | 90–95 | 98–99 | Lab to Industrial |

| Enzymatic | Lipase B | 40 | 80–92 | 95–98 | Lab to Pilot |

| Continuous-Flow | Amberlyst-15 | 120 | 85–90 | ≥99 | Industrial |

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products:

Oxidation: Formation of cis-3-hexenal or cis-3-hexenoic acid.

Reduction: Formation of cis-3-hexenol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Flavoring Agent

Cis-3-Hexenyl isobutyrate is widely used as a flavoring agent in food products due to its pleasant fruity aroma. It enhances the taste profiles of various products, especially those mimicking fruit flavors.

Fragrance Component

In perfumery, this compound serves as a key ingredient in creating fresh and fruity scents. Its high substantivity (lasting over 8 hours) makes it suitable for use in personal care products such as lotions and perfumes .

Food Industry

The compound is utilized in the food industry to impart fruity flavors to beverages, candies, and baked goods. Its ability to blend well with other flavor compounds enhances overall product appeal.

Toxicological Studies

This compound has undergone extensive toxicological evaluations to assess its safety for human health:

- Genotoxicity : Studies indicate that this compound does not exhibit genotoxic potential, as supported by read-across data from related compounds .

- Repeated Dose Toxicity : The margin of exposure (MOE) for repeated dose toxicity was found to be greater than 1000 μg/cm², indicating a low risk of adverse effects under normal exposure conditions .

Environmental Impact Studies

Research has investigated the gas-phase reaction kinetics of this compound with hydroxyl radicals, providing insights into its atmospheric behavior and potential environmental impacts .

Vinegar Production

In the context of vinegar production, this compound contributes to the volatile composition of fruit-based vinegars, enhancing their sensory properties .

Toxicological Profile Summary

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Not genotoxic | |

| Repeated Dose Toxicity | MOE > 1000 μg/cm² | |

| Skin Sensitization | NESIL = 1000 μg/cm² | |

| Phototoxicity | No significant phototoxic effects observed |

Flavor Profile Characteristics

| Application Area | Description |

|---|---|

| Food Products | Enhances fruity flavors |

| Personal Care Products | Used in lotions and perfumes |

| Beverages | Adds freshness to drinks |

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment conducted by RIFM evaluated the safety of this compound across multiple endpoints including reproductive toxicity and local respiratory toxicity. The findings indicated no significant adverse effects at tested concentrations, supporting its safe use in consumer products .

Case Study 2: Environmental Behavior

A study on the gas-phase kinetics of cis-3-hexenyl esters demonstrated that this compound reacts with hydroxyl radicals at rates comparable to other volatile organic compounds (VOCs). This research highlights its potential role in atmospheric chemistry and air quality assessments .

Mechanism of Action

The mechanism of action of cis-3-hexenyl isobutyrate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors involved in oxidative stress and microbial inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following esters share structural similarities with cis-3-hexenyl isobutyrate but differ in chain length, branching, or functional groups, leading to variations in physicochemical properties, applications, and reactivity.

Structural and Physicochemical Properties

Functional Differences

Odor Thresholds and Applications: cis-3-Hexenyl acetate has a lower molecular weight and higher volatility, making it ideal for top notes in perfumes. Its grassy odor contrasts with the riper, fruitier profile of this compound . cis-3-Hexenyl benzoate’s aromatic structure provides a balsamic undertone, suited for floral compositions, unlike the green-fruity dominance of isobutyrate .

Stability :

- This compound is unstable in alkaline formulations (e.g., shampoos), hydrolyzing to isobutyric acid. In contrast, cis-3-hexenyl α-methylbutyrate exhibits marginally better stability due to steric protection of the ester group .

Atmospheric Reactivity: The gas-phase reaction rate coefficient (kOH) of this compound with OH radicals is 5.2 × 10⁻¹¹ cm³/molecule/s, resulting in an atmospheric lifetime of ~3 hours. Comparatively, cis-3-hexenyl hexanoate (kOH = 1.1 × 10⁻¹¹) persists longer (~14 hours), while cis-3-hexenyl acetate (kOH = 8.3 × 10⁻¹¹) degrades faster .

Biological Activity: this compound uniquely elicits antennal responses in viruliferous whiteflies, suggesting a role in plant defense.

Isomer-Specific Comparisons

cis-3-Hexenyl butyrate (linear chain) vs. This compound (branched chain):

trans-2-Hexenyl isobutyrate :

- The trans configuration shifts the odor to a less green, more apple-like character, highlighting the impact of double-bond position .

Biological Activity

Cis-3-Hexenyl isobutyrate (CAS Registry Number 41519-23-7) is an ester compound known for its fruity and green aroma, commonly used in the flavor and fragrance industry. Its biological activity has garnered interest due to its potential applications in plant-insect interactions, antimicrobial properties, and other biochemical interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is synthesized through the esterification of cis-3-hexenol and isobutyric acid. It has a unique structure that contributes to its specific olfactory characteristics and biological functions.

1. Genotoxicity and Mutagenicity

Research indicates that this compound does not exhibit mutagenic or clastogenic properties. Studies have shown that it did not increase revertant colonies in the Ames test, suggesting a lack of mutagenic potential. This finding can be extended from related compounds such as cis-3-hexenyl acetate, which demonstrated similar results under controlled conditions .

Table 1: Summary of Genotoxicity Studies

| Compound | Study Type | Result |

|---|---|---|

| This compound | Ames Test | Non-mutagenic |

| Cis-3-Hexenyl Acetate | Chromosome Aberration Assay | Non-clastogenic |

| Cis-3-Hexenyl Butyrate | Micronucleus Test | Non-clastogenic |

2. Toxicity Assessments

Repeated dose toxicity assessments have been conducted, providing a Margin of Exposure (MOE) greater than 100 for reproductive toxicity endpoints. The data suggest that this compound poses minimal risk at typical exposure levels .

Table 2: Toxicity Data Overview

| Endpoint | MOE Value | |

|---|---|---|

| Repeated Dose Toxicity | >100 | Low risk |

| Reproductive Toxicity | >100 | Low risk |

| Skin Sensitization | NESIL: 1000 μg/cm² | No expected sensitization induction |

3. Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Preliminary studies indicate that it may inhibit certain microbial strains, although detailed mechanisms remain to be fully elucidated. The compound's role in plant defense mechanisms against herbivores suggests potential applications in agriculture .

The biological activity of this compound can be attributed to its interaction with olfactory receptors, leading to sensory perception. Additionally, it may influence oxidative stress pathways through interactions with enzymes involved in redox reactions .

Case Studies

A notable study investigated the effects of this compound on insect behavior, revealing that it acts as an attractant for certain beneficial insects while deterring pests. This dual role highlights its potential as a natural pesticide or attractant in integrated pest management strategies.

Q & A

Q. What analytical methods are recommended for verifying the purity and stereochemical integrity of cis-3-hexenyl isobutyrate in synthetic samples?

Gas chromatography (GC) with flame ionization detection (FID) is the primary method for purity assessment, as commercial grades typically report ≥95.0% to ≥98.0% purity . For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy (specifically H and C NMR) and chiral column GC-MS are critical to distinguish cis-3-hexenyl isobutyrate from its trans-isomer or other stereoisomers . Refractive index ( 1.425–1.431) and density (0.875–0.885 g/mL at 20°C) serve as supplementary physicochemical validations .

Q. How should this compound be stored to prevent degradation, and what stabilizers are effective?

The compound is prone to oxidation due to its unsaturated alkene moiety. Storage in airtight containers under inert gas (e.g., nitrogen) at temperatures <15°C in darkness is recommended . Some commercial preparations include stabilizers like α-tocopherol (0.01–0.20%) to inhibit autoxidation . Long-term stability (>24 months) requires periodic GC revalidation to monitor degradation products such as isobutyric acid or hexenol derivatives .

Q. What are the key spectral identifiers (IR, NMR) for characterizing this compound?

- Infrared (IR) : Key peaks include ester C=O stretch (~1740 cm), alkene C=C stretch (~1650 cm), and C-O ester vibrations (~1250–1150 cm) .

- NMR : H NMR signals at δ 5.3–5.4 ppm (alkene protons, J ≈ 10–12 Hz for cis-configuration), δ 4.1–4.2 ppm (CHO ester), and δ 2.5–2.6 ppm (isobutyrate methyl groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, flash point) across literature sources?

Discrepancies arise from measurement conditions (e.g., pressure for boiling point: 92°C at 20 mmHg vs. 80°C at 14 mmHg ). Flash points vary due to testing methods (closed vs. open cup), with values ranging from 76°C to 85°C . Researchers should standardize measurements using IUPAC guidelines and report detailed experimental conditions. Cross-validation with differential scanning calorimetry (DSC) for thermal properties is advised .

Q. What synthetic routes are available for this compound, and how do yields vary under catalytic conditions?

Common methods include:

- Esterification : Reaction of cis-3-hexenol with isobutyric acid under acid catalysis (e.g., HSO), yielding ~70–85% .

- Enzymatic synthesis : Lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) in non-aqueous media, offering higher stereoselectivity (>95% cis) but lower yields (~60%) .

- Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating but requires optimization of microwave power and solvent selection .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., plant extracts or fragrance formulations)?

Matrix interference from terpenes or aldehydes complicates GC-MS analysis. Solid-phase microextraction (SPME) paired with GC×GC-TOF/MS improves selectivity . For plant studies, headspace sampling is preferred to avoid co-elution with high-boiling compounds . Quantification limits (LOQ) typically range from 0.1–1.0 ppm, depending on the matrix .

Q. How does the stereochemistry of this compound influence its olfactory properties compared to its trans-isomer?

The cis-configuration enhances "green," "apple-like" notes due to optimal molecular fit with olfactory receptors, while the trans-isomer exhibits weaker, less defined aroma profiles . Enantioselective GC-olfactometry studies correlate the cis-form with higher perceived intensity (thresholds ~0.1 ppb in air) .

Q. What are the implications of stabilizer additives (e.g., α-tocopherol) on downstream applications in flavor/fragrance research?

While α-tocopherol extends shelf life, it may interfere with sensory evaluations at concentrations >0.2%. Accelerated stability testing (40°C/75% RH for 3 months) is recommended to assess additive compatibility . For critical applications, stabilizer-free batches should be purified via fractional distillation .

Contradiction Analysis

Q. Why do purity specifications vary between JECFA (≥98%) and commercial suppliers (≥95.0%)?

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) enforces stricter limits for food-grade applications to minimize trace contaminants (e.g., residual catalysts). Industrial-grade material (≥95.0%) may retain impurities like unreacted hexenol, which are tolerable in non-food uses . Researchers must select grades based on application-specific regulatory requirements.

Q. How can conflicting solubility data (e.g., "insoluble in water" vs. trace solubility) be reconciled?

The compound’s log P (~2.5) predicts low water solubility (~0.1 g/L at 25°C), but trace solubility (<0.01%) can occur in emulsified systems . Hydrotropes (e.g., ethanol) enhance solubility for in vitro studies. Computational models (e.g., COSMO-RS) provide predictive solubility profiles under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.